molecular formula C20H24Br2N2 B12835636 (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine

(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine

Cat. No.: B12835636
M. Wt: 452.2 g/mol
InChI Key: OQRRWMPYUKWSGK-WOJBJXKFSA-N
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Description

“(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine” is a chiral bifunctional organocatalyst derived from the (1R,2R)-cyclohexane-1,2-diamine scaffold. Its synthesis involves a four-step process: (i) nucleophilic aromatic substitution of 2-fluoronitrobenzene with (1R,2R)-cyclohexane-1,2-diamine, (ii) selective alkylation of the primary amino group, (iii) reduction of the nitro group, and (iv) derivatization of the aromatic amino group (e.g., arylation, acylation) . The 4-bromophenylmethyl substituents introduce steric bulk and electronic effects, enhancing its ability to act as a hydrogen-bond donor in asymmetric catalysis. This compound has been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, achieving up to 93% conversion and 41% enantiomeric excess (ee) .

Properties

Molecular Formula

C20H24Br2N2

Molecular Weight

452.2 g/mol

IUPAC Name

(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C20H24Br2N2/c21-17-7-3-15(4-8-17)13-19(23)11-1-2-12-20(19,24)14-16-5-9-18(22)10-6-16/h3-10H,1-2,11-14,23-24H2/t19-,20-/m1/s1

InChI Key

OQRRWMPYUKWSGK-WOJBJXKFSA-N

Isomeric SMILES

C1CC[C@]([C@@](C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N

Canonical SMILES

C1CCC(C(C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine typically involves the reaction of 1,2-cyclohexanediamine with 4-bromobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the diamine.

    Reduction: (1R,2R)-Bis[(phenyl)methyl]-1,2-cyclohexanediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is used as a chiral ligand or catalyst in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its chiral nature can be exploited to create drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.

Medicine

In medicinal chemistry, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets in a stereospecific manner, making it a candidate for drug development.

Industry

The compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions with aromatic systems. These interactions enable it to modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The (1R,2R)-cyclohexane-1,2-diamine scaffold is a privileged structure in asymmetric catalysis. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Structural Features Catalytic Application Key Performance Metrics Reference
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine Bromine substituents (electron-withdrawing), cyclohexane backbone Michael addition of acetylacetone to trans-β-nitrostyrene 93% conversion, 41% ee
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Fluorine substituents (electron-withdrawing), ethane backbone Not explicitly reported; likely used in organocatalysis or metal complexes N/A
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine Methoxy groups (electron-donating), ethane backbone Catalyst ligand in transition-metal complexes (e.g., manganese oxidation catalysts) High activity in oxidation reactions
(E,E)-N,N′-cyclohexane-1,2-diylbis[1-(4-fluorophenyl)methanimine] Fluorinated Schiff base, cyclohexane backbone Structural studies (X-ray diffraction) Crystallized successfully; no catalytic data
N,N′-Bis(2-(diphenylphosphino)benzyl)-(1R,2R)-cyclohexane-1,2-diamine Phosphine ligands, cyclohexane backbone Ruthenium-catalyzed asymmetric azidation High enantioselectivity in desymmetrization reactions

Functional Analogues

  • Thiourea/Squaramide Derivatives: Thiourea and squaramide H-bond donors (e.g., Takemoto’s catalyst) exhibit superior enantioselectivity (up to 72% ee) compared to the bromophenylmethyl derivative (41% ee) in similar reactions . However, the brominated compound achieves higher conversions (93% vs. 41% in some cases), suggesting a trade-off between steric bulk and activation efficiency.
  • Metal Complexes: Manganese complexes bearing (1R,2R)-cyclohexane-1,2-diamine ligands (e.g., MnII(P-MCP)(OTf)₂) are highly effective in oxidation reactions, leveraging the scaffold’s rigidity to stabilize metal coordination . In contrast, the bromophenylmethyl derivative is purely organic and operates via noncovalent interactions.

Electronic and Steric Effects

  • Bromine vs. Fluorine, being smaller, may enhance electronic effects without significant steric interference .
  • Methoxy Groups: Methoxy-substituted derivatives (e.g., in manganese complexes) benefit from electron-donating effects, enhancing metal-ligand bonding and catalytic turnover .

Biological Activity

The compound (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine is a chiral diamine with potential applications in medicinal chemistry due to its structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H24_{24}Br2_{2}N2_{2}
  • Molecular Weight : 392.30 g/mol

The compound features two bromophenyl groups attached to a cyclohexane backbone through amine linkages, contributing to its biological activity.

Research indicates that compounds with similar structural motifs can interact with various biological targets. The bromophenyl moiety is known for enhancing lipophilicity and potentially increasing the binding affinity to target proteins. The diamine structure may facilitate interactions with enzymes or receptors involved in key physiological processes.

Anticancer Activity

Studies have shown that similar diamines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds that inhibit indoleamine 2,3-dioxygenase (IDO) have demonstrated promising results in cancer immunotherapy by modulating immune responses against tumors .

Antimicrobial Properties

Diamines and their derivatives often exhibit antimicrobial activity. Research into related compounds has indicated that they can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting a potential for use as antibacterial agents .

Anti-inflammatory Effects

Some studies suggest that diamines can modulate inflammatory pathways. For example, related compounds have been shown to downregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory responses .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of structurally similar compounds, researchers found that modifications in the side chains significantly influenced the efficacy against ovarian cancer cells. The most effective derivative showed over 50% inhibition of tumor growth in xenograft models .

Case Study 2: Antimicrobial Activity

A series of synthesized diamines were tested against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli , highlighting their potential as novel antimicrobial agents .

Data Summary

Activity Type Target Effectiveness Reference
AnticancerOvarian cancer cells>50% inhibition
AntimicrobialStaphylococcus aureusMIC = 5 µg/mL
Anti-inflammatoryiNOS and COX-2Downregulation observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine, and how are intermediates characterized?

  • Methodological Answer : A four-step synthesis is commonly employed:

Nucleophilic aromatic substitution : React 2-fluoronitrobenzene derivatives with commercial (1R,2R)-cyclohexane-1,2-diamine under basic conditions (e.g., K₂CO₃ in DMF) to form nitro-substituted intermediates.

Selective alkylation : Introduce alkyl groups (e.g., benzyl or substituted benzyl) at the primary amino group using alkyl halides.

Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄ with NiCl₂) converts nitro groups to amines.

Derivatization : Final functionalization via acylation, sulfonation, or arylation to install H-bond donor motifs .

  • Characterization : Intermediates are validated by 1H^1H/13C^{13}C NMR, FT-IR, and HRMS. X-ray crystallography confirms stereochemistry and spatial arrangement (e.g., enantiopure trans-configuration in related diamine derivatives) .

Q. How is the stereochemical purity of this compound confirmed, and what techniques are critical for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and crystal packing. For example, monoclinic space groups (e.g., I2/a) are used to distinguish enantiopure trans-isomers from racemic mixtures .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/IPA mobile phases.
  • Optical rotation : Measured via polarimetry ([α]D_D) to verify consistency with literature values for (1R,2R) configurations .

Q. What catalytic applications are reported for derivatives of this compound?

  • Methodological Answer :

  • Organocatalysis : Derivatives act as bifunctional H-bond donors in asymmetric Michael additions. For example, in the reaction of acetylacetone with trans-β-nitrostyrene, enantioselectivities up to 41% ee are achieved, though conversions remain incomplete (≤93%) .
  • Metal coordination : The diamine scaffold serves as a chiral ligand in ruthenium complexes (e.g., [Ru((R)-BINAP)((1R,2R)-diamine)]), enabling enantioselective hydrogenation and azidation reactions .

Advanced Research Questions

Q. How can enantioselectivity be improved in organocatalytic reactions using this compound’s derivatives?

  • Methodological Answer :

  • Steric/electronic tuning : Modify the H-bond donor (e.g., replacing thiourea with squaramide) to enhance substrate binding. Computational DFT studies (e.g., B3LYP/6-31G*) model transition states to predict stereochemical outcomes .
  • Solvent optimization : Low-polarity solvents (e.g., toluene) favor tighter ion pairs, while additives like acetic acid can protonate intermediates to stabilize reactive conformers .
  • Dynamic kinetic resolution : Combine with lipases or phase-transfer catalysts to suppress racemization .

Q. What computational strategies are used to predict the electronic effects of substituents on catalytic activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., -Br) on the 4-bromophenyl rings increase electrophilicity at the diamine core .
  • Molecular docking : Simulate ligand-substrate interactions in asymmetric catalysis. Software like AutoDock Vina models binding affinities to chiral pockets .
  • NMR chemical shift prediction : GIAO (Gauge-Including Atomic Orbital) methods correlate substituent effects with 1H^1H NMR shifts for rapid screening .

Q. How does the compound’s ligand geometry influence metal-catalyzed reaction outcomes?

  • Methodological Answer :

  • Coordination mode : The (1R,2R)-diamine adopts a chair conformation in cyclohexane, with NH₂ groups in axial positions. This creates a rigid, C₂-symmetric pocket that directs stereochemistry in metal complexes (e.g., Ru or Al) .
  • Ligand denticity : Bidentate coordination to metals (e.g., Ru^II) vs. tridentate in Schiff base-Al complexes alters redox potentials and substrate accessibility. Single-crystal XRD confirms bond lengths and angles critical for catalytic cycles .
  • Comparative studies : Contrast performance with (1S,2S)-enantiomers or acyclic diamines to isolate steric vs. electronic contributions .

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